molecular formula C14H14BrNOS2 B2412698 (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1797244-14-4

(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2412698
CAS No.: 1797244-14-4
M. Wt: 356.3
InChI Key: SWSWVROGFGATFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a brominated thiophene ring and a piperidine ring substituted with another thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole.

    Piperidine Derivatives: Various substituted piperidines used in medicinal chemistry.

Uniqueness: (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of a brominated thiophene ring and a piperidine ring with a thiophene moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS2/c15-12-7-13(19-9-12)14(17)16-4-1-10(2-5-16)11-3-6-18-8-11/h3,6-10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWVROGFGATFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.